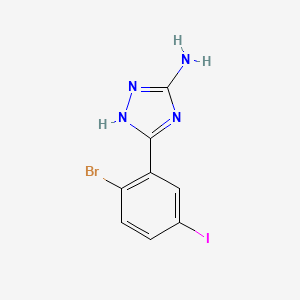
5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, bromo, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the bromo and iodo groups: Halogenation reactions using reagents like bromine and iodine in the presence of catalysts or under specific conditions.
Amination: Introduction of the amino group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the bromo or iodo groups to hydrogen, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups, modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for compounds like 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole would depend on its specific interactions with biological targets. This might involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of key metabolic pathways, induction of apoptosis, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-chloro-5-iodophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-5-methylphenyl)-1H-1,2,4-triazole
Uniqueness
The uniqueness of 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C8H6BrIN4 |
|---|---|
Molecular Weight |
364.97 g/mol |
IUPAC Name |
5-(2-bromo-5-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrIN4/c9-6-2-1-4(10)3-5(6)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
VLGDYMICGOHVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C2=NC(=NN2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















